molecular formula C11H11BrN4O2 B2688235 5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1396795-09-7

5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2688235
CAS RN: 1396795-09-7
M. Wt: 311.139
InChI Key: RZFHBFBQFPVNPY-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide” belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of this compound involves rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring that is substituted at the 2-position with an anilide . The compound has free spectra: 1 NMR, 1 FTIR, and 2 MS (GC) .


Chemical Reactions Analysis

The compound undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 74-81 °C . Its empirical formula is C6H8BrN3 and it has a molecular weight of 202.05 .

Scientific Research Applications

Antiprotozoal Agents

A study by Ismail et al. (2004) focused on the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, used as antiprotozoal agents. These compounds, including derivatives synthesized from 5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide, demonstrated strong DNA affinities and showed significant in vitro and in vivo activity against protozoal infections, including Trypanosoma b. rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

Heterocyclic Synthesis

Madkour et al. (2009) explored the synthetic utility of enaminonitrile moiety in heterocyclic synthesis, which includes the use of derivatives of this compound. This research highlighted the role of these compounds in the synthesis of new thienopyrimidines (Madkour et al., 2009).

Antimicrobial Activity

Abdel-Rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds, related to this compound, were tested for their antimicrobial activities, showcasing their potential in combating microbial infections (Abdel-Rahman, Bakhite, & Al-Taifi, 2002).

Synthesis of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide

Chambhare et al. (2003) conducted a study on the synthesis of series N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones. These compounds demonstrated significant antibacterial and antimycobacterial activity, highlighting their potential use as antimicrobial agents (Chambhare, Khadse, Bobde, & Bahekar, 2003).

Palladium-Catalyzed Cyclization

Jiang et al. (2014) discussed a novel palladium-catalyzed cyclization of bromoacrylamides with isocyanides to produce substituted 2,5-diimino-furans. This process is relevant to the synthesis of compounds like this compound and highlights their utility in organic synthesis (Jiang, Yin, Li, Liu, Zhao, & Wu, 2014).

Recognition of DNA Sequences

Swalley et al. (1996) explored the use of pyrrole−imidazole polyamides for the recognition of DNA sequences. This research is relevant to understanding how derivatives of this compound can be utilized in DNA sequence recognition and binding (Swalley, Baird, & Dervan, 1996).

Amplifiers of Phleomycin

Kowalewski et al. (1981) investigated unfused heterobicycles as amplifiers of phleomycin, including 4,5'-bipyrimidines with dimethylamino and/or dimethylaminoethylamino substituents, which are related to this compound. This study provides insight into the potential use of these compounds in enhancing the efficacy of phleomycin (Kowalewski, Strekowski, Szajda, Walenciak, & Brown, 1981).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if in contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-16(2)11-13-5-7(6-14-11)15-10(17)8-3-4-9(12)18-8/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFHBFBQFPVNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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